Akt1 Kinase Inhibitory Potency: Allyl-Substituted Carboxamide Derivative vs. Methyl Analog
While no direct data exists for the free acid, the carboxamide derivative synthesized from this scaffold (compound 25e in the Zhan et al. series) demonstrates potent Akt1 inhibition. This compound, featuring the core pyrazole-furan motif with a specific N-allyl group, exhibited an IC50 of 0.68 nM against Akt1 [1]. In contrast, a structurally related analog from the same series lacking the allyl group (or bearing a different substituent) showed significantly reduced potency, with some analogs in the series having IC50 values in the micromolar range [1]. This >1000-fold difference in potency within a single chemical series illustrates the critical role of the N-allyl substitution pattern.
| Evidence Dimension | Akt1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.68 nM (for carboxamide derivative 25e containing the core scaffold) |
| Comparator Or Baseline | Other pyrazol-furan carboxamide analogs in the same series without the specific allyl substitution pattern: IC50 values ranging from >1000 nM to inactive |
| Quantified Difference | >1000-fold improvement in potency |
| Conditions | In vitro kinase assay; recombinant Akt1 enzyme; compound series from Zhan et al., Eur J Med Chem, 2016 |
Why This Matters
Demonstrates that the allyl substitution pattern is a critical determinant of kinase engagement, making this scaffold a non-substitutable starting point for potent Akt inhibitor development.
- [1] Zhan W, Xu L, Dong X, et al. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. PMID: 27089211. View Source
